molecular formula C9H7FN2O B1489850 5-(2-Fluorophenyl)-1,2-oxazol-3-amine CAS No. 1509591-28-9

5-(2-Fluorophenyl)-1,2-oxazol-3-amine

Cat. No.: B1489850
CAS No.: 1509591-28-9
M. Wt: 178.16 g/mol
InChI Key: XVRIZVGUBIPKDF-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-1,2-oxazol-3-amine is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to an oxazol ring

Preparation Methods

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Fluorophenyl)-1,2-oxazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-(2-Fluorophenyl)-1,2-oxazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its fluorophenyl group can be used to label and track biological molecules, aiding in research on cellular processes.

Medicine: this compound has been investigated for its therapeutic properties, including its potential use as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 5-(2-Fluorophenyl)-1,2-oxazol-3-amine exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to receptors and enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-(2-Chlorophenyl)-1,2-oxazol-3-amine

  • 5-(2-Bromophenyl)-1,2-oxazol-3-amine

  • 5-(2-Iodophenyl)-1,2-oxazol-3-amine

Uniqueness: 5-(2-Fluorophenyl)-1,2-oxazol-3-amine stands out due to the presence of the fluorine atom, which significantly affects its chemical reactivity and biological activity compared to its halogenated analogs. The fluorine atom enhances the compound's stability and binding affinity, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

5-(2-fluorophenyl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-4-2-1-3-6(7)8-5-9(11)12-13-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRIZVGUBIPKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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